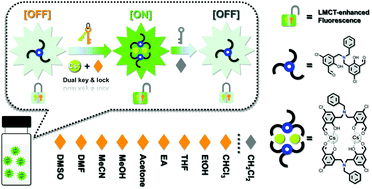An N-linked disalicylaldehyde together with its caesium ion and dichloromethane sensing performances: ‘dual key & lock’ LMCT-enhanced fluorescence strategy†
Analyst Pub Date: 2020-06-25 DOI: 10.1039/D0AN00475H
Abstract
The development of inexpensive, selective and rapid-response chemosensors for detecting Cs+ in waste water is highly desirable in the nuclear power industry. Here we demonstrate an efficient Cs+ optical sensor based on the N-linked disalicylaldehyde H2Qj with excited state intramolecular proton transfer (ESIPT), and it will transform into the ligand-to-metal charge transfer (LMCT) process in the presence of Cs+, resulting in dramatically enhanced fluorescence together with a distinct change of color from light-green to green-yellow. Simultaneously, it is found that CH2Cl2 can serve as the quencher of LMCT-enhanced fluorescence, thus enabling selective CH2Cl2 detection in a turn-off fluorescence approach. Further detailed studies reveal that both Cs+ and CH2Cl2 sensing processes are rapid within 60 seconds. The corresponding limit of detection (LOD) values for sensing Cs+ and CH2Cl2 are as low as 0.37 mM and 0.37%. Moreover, it was also verified that Cs+ sensing is applicable in the range of pH = 7–11 and the reversibility of sensor H2Qj can be easily achieved by modulating pH values, and H2Qj is also assessed for its Cs+ sensing performces in real water samples. This H2Qj-Cs sensing system must provide a valuable reference for further Cs+ sensors.


Recommended Literature
- [1] Water-solubilization of alkyloxo(methoxo)porphyrinatoantimony bromides†
- [2] Inside front cover
- [3] A flexible rechargeable aqueous zinc manganese-dioxide battery working at −20 °C†
- [4] The stability of LaMnO3 surfaces: a hybrid exchange density functional theory study of an alkaline fuel cell catalyst
- [5] Rapid detection of Group B Streptococcus (GBS) from artificial urine samples based on IFAST and ATP bioluminescence assay: from development to practical challenges during protocol testing in Kenya†
- [6] Organic field effect transistors based on self-assembling core-modified peptidic polymers†
- [7] Note on G. S. Cox's paper on cider-vinegar
- [8] Corrosion behavior and mechanism of X80 steel in silty soil under the combined effect of salt and temperature
- [9] Immobilized polyazomethines containing triphenylamine groups on ITO: synthesis and acidochromic, electrochemical, electrochromic and photoelectronic properties†
- [10] Molecular reaction and dynamic mechanism of iodate reduction to molecular iodine by nitrogen(iii) in aqueous solution†










